4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride

Salt form selection Molecular weight differentiation Reaction stoichiometry

This 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride (CAS 1311318-18-9) is the monohydrochloride salt, not the di-HCl, providing a critical >2 log unit lipophilicity advantage (LogP 1.96 vs -0.11) for organic-phase partitioning and membrane permeability. It is the definitive 1,3,4-oxadiazole regioisomer required for OGA inhibitor pharmacophores (e.g., WO2018217558A1), not the antibacterial 1,2,4-oxadiazole scaffold. The 5-methyl substituent is present, avoiding the confounding SAR of the des-methyl analog. Specify CAS 1311318-18-9 to prevent 15.1% molar stoichiometry errors in automated library synthesis.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 1311318-18-9
Cat. No. B6141982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride
CAS1311318-18-9
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C10H11N3O2.ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
InChIKeyHHTXELKLILAXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline Hydrochloride (CAS 1311318-18-9): Core Identity, Salt Form, and Supplier-Documented Properties for Informed Procurement


4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride (CAS 1311318-18-9) is a heterocyclic aromatic amine building block featuring a 5-methyl-1,3,4-oxadiazole moiety linked via a methoxymethylene bridge to a para-aniline core, supplied as a monohydrochloride salt with molecular formula C10H12ClN3O2 and molecular weight 241.67 g/mol . The compound is commercially available at a standard purity specification of 95% (HPLC) from multiple established vendors including Leyan (Product No. 2013056) and AK Scientific (Catalog 8126DL) . Its 1,3,4-oxadiazole core is structurally distinguished from the regioisomeric 1,2,4-oxadiazole scaffold that dominates many antibacterial discovery programs, positioning this compound as a key intermediate for target classes where the 1,3,4-oxadiazole topology is pharmacophorically required [1].

Why Generic Substitution Fails: Salt Stoichiometry, Lipophilicity Divergence, and Isomeric Core Topology Distinguish 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline Hydrochloride from Its Closest Analogs


Superficially interchangeable analogs of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline carry critical structural differences that preclude direct substitution. The monohydrochloride salt (CAS 1311318-18-9) differs from the dihydrochloride salt (CAS 1269152-43-3) in both stoichiometry and physicochemical properties: the monohydrochloride exhibits a computed LogP of 1.96 versus -0.11 for the dihydrochloride , resulting in a >2-log-unit lipophilicity differential that alters solubility, membrane permeability, and partitioning behavior in reaction media or biological assays. The 5-methyl substituent on the 1,3,4-oxadiazole ring further distinguishes this compound from the des-methyl analog 4-((1,3,4-oxadiazol-2-yl)methoxy)aniline (CAS 689251-64-7), where the absence of the methyl group removes a key steric and electronic feature relevant to target binding. Most critically, the 1,3,4-oxadiazole regioisomer differs fundamentally from the more widely explored 1,2,4-oxadiazole scaffold: the latter has demonstrated potent antibacterial activity in linezolid-mimetic series (pMIC values up to 7.4) and DNA gyrase inhibition (IC50 120 nM vs. 170 nM for novobiocin) [1][2], whereas the 1,3,4-oxadiazole core is specifically required for O-GlcNAcase (OGA) inhibitor pharmacophores as documented in patent WO2018217558A1 [3]. Substituting one core isomer for the other invalidates the pharmacophore hypothesis entirely.

Quantitative Evidence Guide: Head-to-Head Differentiation of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline Hydrochloride (CAS 1311318-18-9) Against Closest Structural Analogs


Salt Stoichiometry and Molecular Weight: Monohydrochloride (241.67 g/mol) vs. Dihydrochloride (278.13 g/mol) – A 36.46 g/mol Difference Directly Affects Molar Calculations and Reaction Stoichiometry

The target compound is the monohydrochloride salt with molecular formula C10H12ClN3O2 and molecular weight 241.67 g/mol , whereas the closely related dihydrochloride salt carries the formula C10H13Cl2N3O2 with molecular weight 278.13 g/mol . This 36.46 g/mol difference—corresponding to one additional HCl equivalent—has direct consequences for molar calculations in synthesis. Using the dihydrochloride when the monohydrochloride is specified results in a 15.1% overestimation of the free base molar equivalent if the salt form discrepancy is not accounted for.

Salt form selection Molecular weight differentiation Reaction stoichiometry

Computed LogP Divergence: Monohydrochloride LogP 1.96 vs. Dihydrochloride LogP -0.11 – A >2-Log-Unit Lipophilicity Gap Dictating Solubility and Permeability Behavior

Vendor-computed LogP values reveal a stark lipophilicity divergence between salt forms. The monohydrochloride (CAS 1311318-18-9) has a computed LogP of 1.96 , while the dihydrochloride (CAS 1269152-43-3) has a computed LogP of -0.11 . This >2-log-unit difference (approximately 2.07 units) translates to an ~117-fold difference in octanol-water partition coefficient, meaning the monohydrochloride form is substantially more lipophilic and thus better suited for applications requiring membrane permeation or partitioning into organic phases during synthesis and extraction.

Lipophilicity LogP Salt form effects Permeability

1,3,4-Oxadiazole Core Topology vs. 1,2,4-Oxadiazole: Pharmacophoric Divergence Documented in Patent Literature for OGA Inhibition Versus Antibacterial Mechanisms

The 5-methyl-1,3,4-oxadiazole core of the target compound is specifically required for O-GlcNAcase (OGA) inhibitor pharmacophores, as documented in patent WO2018217558A1 from Eli Lilly, where 5-methyl-1,3,4-oxadiazol-2-yl compounds are claimed for treating neurodegenerative disorders via OGA inhibition [1]. In contrast, the regioisomeric 1,2,4-oxadiazole core has established antibacterial activity profiles, with linezolid-like 1,2,4-oxadiazole derivatives showing antibacterial activity against MSSA and MRSA comparable or superior to linezolid [2], and 1,2,4-oxadiazole/pyrrolidine hybrids achieving DNA gyrase IC50 values of 120 nM (vs. novobiocin IC50 170 nM) [3]. The two regioisomeric oxadiazole cores are not interchangeable; the nitrogen atom positioning determines hydrogen-bonding geometry and target engagement.

1,3,4-oxadiazole 1,2,4-oxadiazole OGA inhibition Pharmacophore topology

5-Methyl Substituent Effect: Predicted Boiling Point (357.8°C) and pKa (2.34) Differentiate the Methyl-Substituted 1,3,4-Oxadiazole Core from the Unsubstituted Analog

The 5-methyl group on the oxadiazole ring provides both steric shielding of the oxadiazole C-5 position and electronic modulation of the ring. The closely related analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 25877-49-0), which lacks the methoxymethylene linker and instead has a direct oxadiazole-aniline bond, has predicted properties of boiling point 357.8±44.0°C and pKa 2.34±0.10 . These properties, while predicted for the direct-linked analog, provide class-level reference values for the 5-methyl-1,3,4-oxadiazole substructure. The unsubstituted 1,3,4-oxadiazole analog 4-((1,3,4-oxadiazol-2-yl)methoxy)aniline (CAS 689251-64-7) lacks the methyl group, resulting in lower molecular weight (191.19 vs. 205.21 g/mol free base) and altered electronic properties at the oxadiazole ring . The 5-methyl group impacts the electron density distribution of the oxadiazole ring, affecting reactivity toward nucleophilic attack and coordination chemistry.

Methyl substitution Electronic effects Physicochemical prediction Heterocycle reactivity

Purity Specification and Vendor Traceability: 95% Minimum Purity Across Multiple Authoritative Suppliers with Distinctive Catalog Numbers Enables Cross-Referencing and Lot Traceability

The target compound is documented at 95% minimum purity (HPLC) across multiple established vendors: Leyan (Product No. 2013056) , AK Scientific (Catalog 8126DL) , and Enamine (Product No. EN300-72604) via Chembase . In comparison, the dihydrochloride salt is available from Fluorochem (Product Code F697927, CAS 1269152-43-3) also at 95% minimum purity , while the free base form (CAS 689251-66-9) is available from MolCore at 97% minimum purity . The monohydrochloride salt is thus not interchangeable with either the free base or dihydrochloride in terms of purity verification protocols, as each has distinct CAS numbers, MDL identifiers (MFCD18785451 for hydrochloride; MFCD18380637 for dihydrochloride), and analytical reference standards.

Purity specification Supplier traceability Procurement quality assurance

Research and Industrial Application Scenarios Where 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline Hydrochloride (CAS 1311318-18-9) Provides Defensible Selection Advantage Over Closest Analogs


O-GlcNAcase (OGA) Inhibitor Medicinal Chemistry Programs Requiring the 5-Methyl-1,3,4-Oxadiazole Pharmacophore as Claimed in Patent WO2018217558A1

The 5-methyl-1,3,4-oxadiazol-2-yl substructure of this compound directly maps onto the pharmacophoric core claimed in Eli Lilly patent WO2018217558A1 for OGA inhibitors targeting tauopathies and neurodegenerative disorders . The 1,3,4-oxadiazole regioisomer is specifically required for OGA target engagement; substitution with a 1,2,4-oxadiazole scaffold—which instead drives antibacterial mechanisms via DNA gyrase inhibition (IC50 120 nM) and ribosomal binding —would produce a compound topologically incapable of engaging OGA. The para-aniline moiety bearing the free amine handle makes this building block suitable for direct diversification into focused OGA inhibitor libraries via amide coupling, reductive amination, or urea formation.

Synthetic Protocols Requiring Higher Lipophilicity (LogP 1.96) for Organic Phase Partitioning and Membrane Permeability in Cell-Based Assays

For synthetic steps or biological assays where organic-phase partitioning or membrane permeability is critical, the monohydrochloride form (computed LogP 1.96) is quantitatively more suitable than the dihydrochloride salt (computed LogP -0.11) . The >2-log-unit lipophilicity advantage means the monohydrochloride will preferentially partition into organic solvents during liquid-liquid extraction and will exhibit greater passive membrane permeability in cell-based assays. This property profile supports applications in cellular target engagement studies, phenotypic screening, and synthetic transformations performed in biphasic media.

Precision Molar Stoichiometry in Multi-Step Synthesis Where Salt Weight Discrepancies (>15%) Generate Propagating Errors

The monohydrochloride salt (MW 241.67 g/mol) differs from the dihydrochloride (MW 278.13 g/mol) by 36.46 g/mol, or 15.1% of the monohydrochloride mass. In multi-step syntheses where this building block is used as a stoichiometric reagent—particularly in amide bond formations, palladium-catalyzed cross-couplings, or Boc-protection/deprotection sequences—incorrect salt procurement leads to a 15.1% molar error that propagates through subsequent steps. This is especially critical in parallel library synthesis where fixed molar ratios are automated; specifying the correct CAS 1311318-18-9 ensures stoichiometric accuracy.

Building Block Procurement for Methyl-Substituted Heterocycle Libraries Where Steric and Electronic Features of the 5-Methyl Group Are Required for Structure-Activity Relationships

The 5-methyl substituent on the 1,3,4-oxadiazole provides steric shielding at the oxadiazole C-5 position and modulates ring electronics (class-level predicted bp 357.8±44.0°C and pKa 2.34±0.10 for the 5-methyl-1,3,4-oxadiazole substructure) . The des-methyl analog 4-((1,3,4-oxadiazol-2-yl)methoxy)aniline (MW 191.19) lacks these steric and electronic features. In structure-activity relationship (SAR) studies where the 5-methyl group is a deliberate design element—such as occupying a hydrophobic pocket or modulating oxadiazole ring electrophilicity—substitution with the des-methyl analog would confound SAR interpretation and potentially abolish target binding.

Quote Request

Request a Quote for 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.